molecular formula C16H19N7O5 B1677496 Orotirelin CAS No. 62305-86-6

Orotirelin

Cat. No.: B1677496
CAS No.: 62305-86-6
M. Wt: 389.37 g/mol
InChI Key: XZOCIZHAHWDUPU-QWRGUYRKSA-N
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Preparation Methods

Orotirelin can be synthesized through various synthetic routes. One common method involves the solid-phase peptide synthesis (SPPS) technique, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Orotirelin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Orotirelin is similar to other TRH analogues, such as protirelin and taltirelin. it has unique properties that make it distinct:

    Protirelin: Like this compound, protirelin is a synthetic analogue of TRH.

    Taltirelin: Taltirelin is another TRH analogue with potential therapeutic applications in treating neurological diseases.

Biological Activity

Orotirelin, also known as CG 3509, is a synthetic analogue of thyrotropin-releasing hormone (TRH). This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in regulating endocrine functions and addressing neurological disorders. Understanding the biological activity of this compound is crucial for its application in clinical settings and research.

This compound operates primarily through its interaction with thyrotropin-releasing hormone receptors located on anterior pituitary cells. This binding triggers the secretion of thyroid-stimulating hormone (TSH) and prolactin, which are vital for:

  • Thyroid Function : TSH stimulates the thyroid gland to produce thyroid hormones, which regulate metabolism.
  • Lactation : Prolactin plays a significant role in milk production in lactating women.

Table 1: Summary of Biological Activity Mechanisms

MechanismDescription
Receptor BindingBinds to TRH receptors on anterior pituitary cells
Hormone ReleaseStimulates release of TSH and prolactin
Physiological EffectsRegulates metabolism and lactation

Neurological Applications

Recent studies have indicated that this compound may have neuroprotective effects, making it a candidate for treating neurological diseases such as spinocerebellar degeneration and cerebral ischemia. Research shows that TRH analogues can influence neuronal survival and recovery following injury, suggesting that this compound could play a role in neuroprotection .

Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of TRH mimetics highlighted this compound's effectiveness compared to other TRH analogues. The research demonstrated that specific modifications to the molecule could enhance its bioavailability and central nervous system penetration. For instance, the introduction of lipophilic groups significantly increased its efficacy in vivo .

Table 2: Comparison of TRH Analogs

CompoundCNS PenetrationEfficacy
This compoundHighPromising
RovatirelinModerateModerate
Other TRH MimeticsLowVariable

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study on Neurological Recovery : A clinical trial assessed the effects of this compound on patients with acute ischemic stroke. Results indicated improved neurological outcomes compared to a control group, with significant enhancement in functional recovery metrics.
  • Thyroid Function Assessment : Another study examined this compound's role in diagnosing thyroid dysfunction. Patients administered this compound showed increased TSH levels, confirming its utility in evaluating pituitary gland activity .

Table 3: Summary of Case Studies

Study FocusPopulationOutcome
Neurological RecoveryStroke PatientsImproved recovery metrics
Thyroid FunctionThyroid Dysfunction PatientsIncreased TSH levels

Properties

CAS No.

62305-86-6

Molecular Formula

C16H19N7O5

Molecular Weight

389.37 g/mol

IUPAC Name

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t10-,11-/m0/s1

InChI Key

XZOCIZHAHWDUPU-QWRGUYRKSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CG 3509
CG-3509
orotirelin
orotyl-His-Pro-NH2
orotyl-histidyl-prolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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